![molecular formula C12H17NO2 B1643058 Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- CAS No. 23877-68-1](/img/structure/B1643058.png)
Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-
Overview
Description
“Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-” is a chemical compound with the CAS Number: 23877-68-1 . It has a molecular weight of 207.27 . The compound is also known as 4-[2-(pyrrolidin-1-yl)ethoxy]phenol .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, like “Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-”, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-” is represented by the InChI Code: 1S/C12H17NO2/c14-11-3-5-12(6-4-11)15-10-9-13-7-1-2-8-13/h3-6,14H,1-2,7-10H2 .Physical And Chemical Properties Analysis
“Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-” is a powder at room temperature .Scientific Research Applications
Drug Discovery
The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activity Enhancement
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to enhance the biological activity of bioactive molecules . The structure-activity relationship (SAR) of the studied compounds also indicates that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Antibacterial Activity
The compound’s antibacterial activity can be influenced by the N’-substituents. SAR investigation showed that antibacterial activity increased in the order: N’-Et < N’-H < N’-Pr < N’-Ph .
Leukotriene A-4 Hydrolase Targeting
The compound may have potential applications in targeting Leukotriene A-4 hydrolase, a human enzyme . However, more research is needed to confirm this application.
Pharmacokinetics and Drug Metabolism
The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, could be studied to understand its potential as a drug candidate .
Chemical Synthesis
The compound could be used as a starting material or intermediate in the synthesis of other complex organic compounds .
Safety and Hazards
Future Directions
The future directions for “Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]-” and similar compounds lie in their potential use in drug discovery. The pyrrolidine ring is a versatile scaffold that can be modified to create a wide range of biologically active compounds . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .
properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-11-3-5-12(6-4-11)15-10-9-13-7-1-2-8-13/h3-6,14H,1-2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEFULQLNFBAGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298446 | |
Record name | 4-[2-(1-Pyrrolidinyl)ethoxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[2-(1-pyrrolidinyl)ethoxy]- | |
CAS RN |
23877-68-1 | |
Record name | 4-[2-(1-Pyrrolidinyl)ethoxy]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23877-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(1-Pyrrolidinyl)ethoxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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